molecular formula C14H10N2O B11882992 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde

4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde

Cat. No.: B11882992
M. Wt: 222.24 g/mol
InChI Key: HRPVFVXFZBJMHL-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals. One effective method is the multicomponent condensation reaction, which involves the use of Meldrum’s acid . Another approach is the two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of multicomponent reactions and one-pot syntheses are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde involves its interaction with various molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde is unique due to its benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-15-14-3-1-2-8-16(13)14/h1-10H

InChI Key

HRPVFVXFZBJMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)C=O

Origin of Product

United States

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